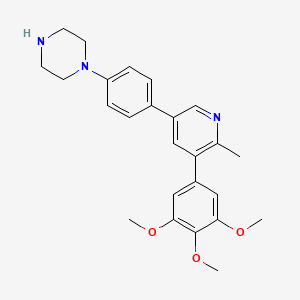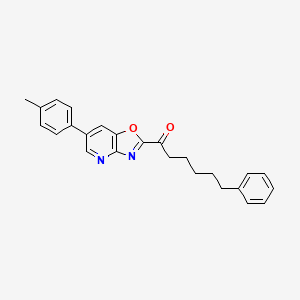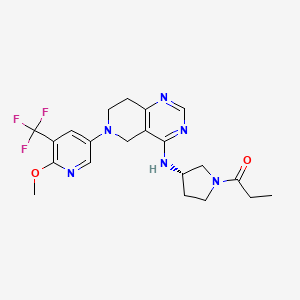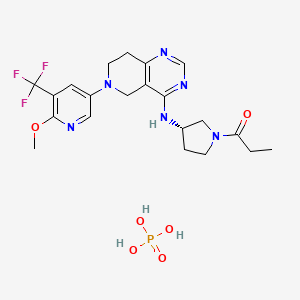![molecular formula C20H21BrN8 B608578 (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)
(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide
Overview
Description
The compound identified as “PMID19831390C14” is a synthetic organic molecule designed as an inhibitor of LIM domain kinase 2 (LIMK2). LIMK2 is a protein kinase involved in the regulation of the actin cytoskeleton, which plays a crucial role in various cellular processes such as cell division, migration, and differentiation . This compound is part of a series of analogues developed to explore novel, biologically active inhibitors targeting LIMK2 .
Scientific Research Applications
“PMID19831390C14” has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LIM domain kinase 2 and its effects on the actin cytoskeleton.
Biology: Employed in cellular studies to investigate the role of LIMK2 in cell division, migration, and differentiation.
Medicine: Potential therapeutic applications in diseases where dysregulation of the actin cytoskeleton is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting LIMK2 and related pathways
Mechanism of Action
The mechanism of action of “PMID19831390C14” involves the inhibition of LIM domain kinase 2. The compound binds to the active site of LIMK2, preventing its phosphorylation activity. This inhibition disrupts the regulation of the actin cytoskeleton, leading to alterations in cell morphology, motility, and division. The molecular targets and pathways involved include the Rho-associated protein kinase (ROCK) pathway and other signaling cascades that regulate cytoskeletal dynamics .
Biochemical Analysis
Biochemical Properties
LIMK-IN-22j is a potent inhibitor of LIMK1 and LIMK2, with IC50 values of 3.2 nM and 1.2 nM, respectively . It interacts with these enzymes to inhibit their activity, thereby influencing the dynamics of actin filaments and microtubules . This interaction is crucial in many biological processes, such as cell cycle, cell migration, and neuronal differentiation .
Cellular Effects
In cells, LIMK-IN-22j affects various cellular processes by influencing the function of LIM kinases. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the phosphorylation of cofilin, an actin depolymerising factor, thereby affecting actin filament turnover .
Molecular Mechanism
The molecular mechanism of action of LIMK-IN-22j involves binding interactions with LIM kinases, leading to their inhibition . This results in changes in gene expression and enzyme activation or inhibition, thereby affecting the dynamics of the actin cytoskeleton .
Metabolic Pathways
LIMK-IN-22j is involved in the metabolic pathways that regulate the dynamics of the actin cytoskeleton . It interacts with enzymes such as LIMK1 and LIMK2, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID19831390C14” involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic intermediates.
Functional Group Modifications:
Final Cyclization: The final step involves cyclization to form the desired heterocyclic ring system, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of “PMID19831390C14” would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“PMID19831390C14” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium cyanide and bromine are used for nucleophilic and electrophilic substitution reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as cyano or halogen groups .
Comparison with Similar Compounds
Similar Compounds
Compound 14: Another LIMK2 inhibitor with a similar core structure but different functional groups.
CHEMBL570126: A compound with similar inhibitory activity against LIMK2 but differing in its chemical structure and pharmacokinetic properties
Uniqueness
“PMID19831390C14” is unique due to its specific functional group modifications that enhance its binding affinity and selectivity for LIMK2. Compared to other similar compounds, it exhibits improved potency and efficacy in inhibiting LIMK2 activity, making it a valuable tool for research and potential therapeutic applications .
properties
IUPAC Name |
(2S)-N'-(3-bromophenyl)-N-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN8/c1-13-9-23-18-17(13)19(26-12-25-18)28-6-7-29(14(2)10-28)20(24-11-22)27-16-5-3-4-15(21)8-16/h3-5,8-9,12,14H,6-7,10H2,1-2H3,(H,24,27)(H,23,25,26)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSECQYDNQYAZMQ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of (S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide?
A1: this compound functions as a LIMK2 inhibitor. LIMK2 typically phosphorylates and deactivates cofilin, an actin-depolymerizing factor. By inhibiting LIMK2, this compound prevents cofilin phosphorylation, allowing cofilin to remain active and promote actin depolymerization. [, , ]
Q2: How does inhibition of LIMK2 by this compound impact erectile function in the context of cavernous nerve injury?
A2: Research indicates that this compound may improve erectile function following cavernous nerve injury by mitigating corporal fibrosis. This injury often leads to increased LIMK2 activity, causing excessive cofilin phosphorylation and contributing to fibrosis. By inhibiting LIMK2, this compound helps restore the balance of cofilin activity, potentially mitigating the development of fibrosis and improving erectile function. [, ]
Q3: What structural features of this compound are essential for its activity as a LIMK2 inhibitor?
A3: While the precise structure-activity relationship for this compound has not been fully elucidated within the provided research, studies employing 3D-QSAR and docking simulations have provided valuable insights into the structural features crucial for its LIMK2 inhibitory activity. These studies have illuminated key binding interactions between the compound and the LIMK2 enzyme, paving the way for the design of potentially more potent and selective inhibitors. []
Q4: Beyond erectile dysfunction, what other potential therapeutic applications have been explored for this compound based on its LIMK2 inhibitory activity?
A4: Given LIMK2's role in ocular hypertension and glaucoma, this compound has been investigated as a potential therapeutic agent for these conditions. Research shows that topical application of this compound can reduce intraocular pressure in animal models of ocular hypertension, suggesting a potential therapeutic benefit in glaucoma management. []
Q5: What are the potential advantages of combining this compound with other therapeutic agents, such as PDE5 inhibitors, in the treatment of erectile dysfunction?
A5: Studies suggest that a combination therapy of this compound with PDE5 inhibitors like udenafil might offer enhanced efficacy in treating erectile dysfunction following cavernous nerve injury. While LIMK2 inhibition primarily targets fibrosis, PDE5 inhibitors address other aspects of the condition, such as apoptosis and endothelial dysfunction. This combined approach may lead to a more comprehensive therapeutic effect compared to either treatment alone. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)



![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)


![d]pyrimidin-4(3H)-one](/img/structure/B608515.png)

